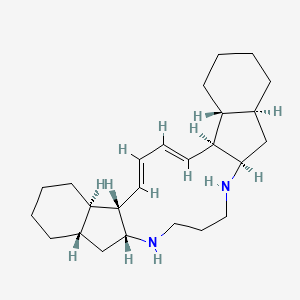

Papuamine

Description

Properties

IUPAC Name |

(1S,2E,4E,6S,7R,12S,14R,20R,22S,27R)-15,19-diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2/c1-3-10-20-18(8-1)16-24-22(20)12-5-6-13-23-21-11-4-2-9-19(21)17-25(23)27-15-7-14-26-24/h5-6,12-13,18-27H,1-4,7-11,14-17H2/b12-5+,13-6+/t18-,19-,20+,21+,22-,23-,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTFUNZCYRUILZ-XVMYYXKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC3C2C=CC=CC4C5CCCCC5CC4NCCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]([C@H]\3[C@@H](C2)NCCCN[C@H]4[C@H]([C@H]5[C@H](C4)CCCC5)/C=C/C=C3)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019061 | |

| Record name | Papuamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112455-84-2 | |

| Record name | Papuamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112455-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Papuamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112455842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Papuamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAPUAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6695RBD96K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Alkaloid Papuamine: A Technical Guide to its Marine Sponge Origin, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papuamine, a pentacyclic alkaloid derived from marine sponges, has garnered significant interest within the scientific community due to its potent cytotoxic and anticancer properties. This technical guide provides an in-depth overview of the marine origins of this compound, detailed experimental protocols for its isolation and purification, and a summary of its known biological activities. Quantitative data on its cytotoxic effects are presented in a tabular format for comparative analysis. Furthermore, this document includes visualizations of the key signaling pathways modulated by this compound and a comprehensive workflow for its isolation, rendered using the DOT language for Graphviz.

Marine Sponge Origin of this compound

This compound is a natural product isolated from marine sponges belonging to the genus Haliclona. Specific species that have been identified as sources of this compound include Haliclona sp. and Halichondria panicea. These sponges are geographically distributed in various marine environments, with notable collection sites including the waters of Indonesia, particularly around Manado, the Caroline Islands, and Okinawa.[1][2] The production of such unique secondary metabolites is often a defense mechanism for these sessile organisms.

Isolation and Purification of this compound

The isolation of this compound from its marine sponge source is typically achieved through a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic purification. A bioassay-guided fractionation approach is commonly employed to track the cytotoxic activity throughout the separation process, ensuring the enrichment and final isolation of the active compound.

Experimental Protocol: Bioassay-Guided Isolation of this compound

This protocol synthesizes methodologies reported in the literature for the extraction and purification of this compound from Haliclona sponges.

2.1.1. Extraction

-

Sample Preparation: The collected sponge material (Haliclona sp.) is first cut into smaller pieces and then macerated.

-

Solvent Extraction: The macerated sponge is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites. The resulting methanolic extracts are combined.

-

Solvent Evaporation: The combined methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Liquid-Liquid Partitioning

-

Solvent System: The crude methanolic extract is partitioned between n-hexane and methanol. This step separates compounds based on their polarity, with the more polar compounds, including this compound, remaining in the methanolic layer.

-

Separation: The n-hexane and methanolic layers are separated. The methanolic layer, which is expected to contain this compound, is retained for further purification.

2.1.3. Chromatographic Purification

-

Vacuum Liquid Chromatography (VLC) / Column Chromatography (CC):

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of methanol in dichloromethane (B109758) (CH₂Cl₂).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Bioassay: Each fraction is tested for its cytotoxic activity against a panel of cancer cell lines to identify the active fractions containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used for final purification.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water is used.

-

Detection: UV detection is used to monitor the elution of compounds.

-

Isolation: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

Quantitative Data

While specific yield percentages of this compound from the wet or dry weight of the sponge are not consistently reported in the literature, its biological activity has been quantified through its cytotoxic effects on various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 1.39 | [3][4] |

| Huh-7 | Hepatoma | 0.89 | [3][4] |

| PC-3 | Prostate Cancer | 1.23 | [3][4] |

| HCT-15 | Colon Cancer | 1.50 | [3][4] |

| U937 | Histiocytic Lymphoma | 0.93 | [3][4] |

| Jurkat | T-cell Leukemia | 1.50 | [3][4] |

| LNCaP | Prostate Cancer | Not specified | [1][3][5] |

| Caco-2 | Colon Cancer | Not specified | [1][3][5] |

Biological Activity and Signaling Pathways

This compound exhibits significant anticancer activity by inducing mitochondrial dysfunction and apoptosis in cancer cells.[6] Its mechanism of action involves the modulation of key cellular signaling pathways, including the AMPK/mTOR and JNK pathways.

AMPK/mTOR Pathway

This compound has been shown to activate AMP-activated protein kinase (AMPK) and subsequently downregulate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[6] This pathway is crucial for cell growth and proliferation.

Caption: this compound's effect on the AMPK/mTOR signaling pathway.

JNK Pathway

This compound is also known to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in inducing apoptosis.[1]

Caption: this compound-induced activation of the JNK signaling pathway leading to apoptosis.

Experimental Workflow

The overall workflow for the isolation of this compound from its marine sponge source is depicted in the following diagram.

Caption: Bioassay-guided isolation workflow for this compound.

Conclusion

This compound, a pentacyclic alkaloid from Haliclona sponges, continues to be a promising lead compound in the development of novel anticancer therapeutics. The methodologies outlined in this guide provide a framework for its efficient isolation and purification. Further research into its complex mechanism of action and potential for chemical synthesis will be crucial for its advancement as a therapeutic agent. The detailed understanding of its interaction with cellular signaling pathways, such as the AMPK/mTOR and JNK pathways, opens new avenues for targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound and haliclonadiamine, obtained from an Indonesian sponge Haliclona sp., inhibited cell proliferation of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. html.rhhz.net [html.rhhz.net]

- 5. mdpi.com [mdpi.com]

- 6. Dopamine induces apoptosis through an oxidation-involved SAPK/JNK activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Haliclona Species: A Promising Reservoir for the Bioactive Alkaloid Papuamine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The marine environment is a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among the myriad of marine organisms, sponges of the genus Haliclona have emerged as a particularly rich source of unique secondary metabolites. One such compound, the pentacyclic alkaloid Papuamine, has garnered considerable attention for its diverse and potent biological activities. First isolated from a Haliclona species in Papua New Guinea, this compound has demonstrated significant antifungal, anti-HIV, and anticancer properties. This technical guide provides a comprehensive overview of Haliclona species as a source of this compound, detailing its isolation, biological activities, and mechanisms of action to support further research and drug development endeavors.

Quantitative Data on the Biological Activity of this compound

This compound exhibits a broad spectrum of biological activities, with its cytotoxic effects against various cancer cell lines being particularly well-documented. The following tables summarize the key quantitative data reported in the literature.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MCF-7 | Breast Cancer | 1.39 | [1][2] |

| Huh-7 | Hepatoma | 0.89 | [1] |

| PC-3 | Prostate Cancer | 1.23 | [1] |

| HCT-15 | Colon Cancer | 1.50 | [2] |

| U937 | Histiocytic Lymphoma | 0.93 | [1][2] |

| Jurkat | T-cell Leukemia | 1.50 | [1] |

| LNCaP | Prostate Cancer | Not explicitly quantified but cytotoxicity demonstrated | [2] |

| Caco-2 | Colon Cancer | Not explicitly quantified but cytotoxicity demonstrated | [2] |

| H1299 | Non-small Cell Lung Cancer | Not explicitly quantified but cytotoxicity demonstrated | |

| H226B | Non-small Cell Lung Cancer | Not explicitly quantified but cytotoxicity demonstrated | |

| A549 | Non-small Cell Lung Cancer | Not explicitly quantified but cytotoxicity demonstrated | |

| SF-295 | Human Glioblastoma | 0.8 | [1] |

Table 2: Other Reported Biological Activities of this compound

| Activity | Details | Reference(s) |

| Antifungal | Active against Trichophyton mentagrophytes | |

| Anti-HIV | Acts as an entry inhibitor, with a direct virucidal mechanism.[3] | [3] |

Experimental Protocols

This section outlines generalized methodologies for the isolation and biological evaluation of this compound, based on protocols described in the scientific literature.

Bioassay-Guided Isolation of this compound from Haliclona sp.

A common strategy for isolating bioactive compounds like this compound is bioassay-guided fractionation. This involves a stepwise separation of the crude extract, with each fraction being tested for biological activity to guide the subsequent purification steps.

-

Extraction:

-

Lyophilized and ground sponge material (Haliclona sp.) is extracted exhaustively with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

-

The solvent is removed under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, for example, hexane, ethyl acetate (B1210297), and butanol.

-

The resulting fractions are concentrated and tested for their biological activity (e.g., cytotoxicity against a cancer cell line).

-

-

Chromatographic Purification:

-

The most active fraction (typically the ethyl acetate fraction) is subjected to a series of chromatographic separations.

-

Silica (B1680970) Gel Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to yield several sub-fractions.

-

High-Performance Liquid Chromatography (HPLC): The active sub-fractions are further purified by reversed-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water) to isolate pure this compound.

-

The purity of the isolated this compound is confirmed by analytical techniques such as NMR and mass spectrometry.

-

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

-

Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well.

-

The plate is incubated for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (solvent) alone.

-

-

MTT Addition and Incubation:

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

-

The plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.

-

Assessment of Mitochondrial Membrane Potential (MMP)

Changes in MMP are a key indicator of mitochondrial dysfunction and can be assessed using cationic fluorescent dyes.

-

Cell Treatment:

-

Cells are seeded in a suitable plate or chamber slide and treated with this compound for the desired time.

-

-

Staining:

-

A fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRE, or TMRM) is added to the cells and incubated according to the manufacturer's protocol.

-

-

Imaging and Analysis:

-

The cells are imaged using a fluorescence microscope or a plate reader.

-

A decrease in the fluorescence intensity of the dye within the mitochondria indicates a loss of MMP. The ratio of aggregated (red fluorescence) to monomeric (green fluorescence) forms of JC-1 is often used to quantify changes in MMP.

-

JNK Activation Assay

The activation of c-Jun N-terminal kinase (JNK) can be determined by measuring the levels of phosphorylated JNK.

-

Cell Lysis:

-

Cells treated with this compound are lysed in a buffer that preserves protein phosphorylation.

-

-

Western Blotting:

-

The protein concentration of the cell lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated JNK (p-JNK).

-

A primary antibody for total JNK is used on a parallel blot or after stripping the first antibody to ensure equal loading.

-

The membrane is then incubated with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate. An increase in the p-JNK/total JNK ratio indicates JNK activation.

-

Mandatory Visualizations

Signaling Pathways

References

A Hypothetical Biosynthetic Pathway for Papuamine in Marine Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway of papuamine has not yet been experimentally elucidated. This document presents a plausible, hypothetical pathway based on biomimetic synthesis studies and analogies to the proposed biosynthesis of related marine alkaloids. All information regarding the specific pathway of this compound should be understood as a scientifically informed hypothesis intended to guide future research.

Introduction

This compound is a C2-symmetric pentacyclic alkaloid first isolated from marine sponges of the genus Haliclona. It exhibits significant antifungal activity, making it a molecule of interest for drug development. Despite numerous successful total syntheses, its natural biosynthetic pathway remains uncharacterized.[1][2][3] Nothing is definitively known about the biosynthesis of this compound or its diastereomer, haliclonadiamine.

This technical guide addresses this knowledge gap by proposing a hypothetical biosynthetic pathway for this compound. This proposal is built upon two key pillars: the well-documented biosynthetic hypothesis for the related manzamine alkaloids and a plausible biomimetic synthesis route proposed for this compound itself.[4][5] We will detail the foundational concepts, outline the proposed pathway for this compound, and suggest experimental protocols to validate this hypothesis.

Foundational Framework: The Manzamine Biosynthetic Hypothesis

To understand the potential biosynthesis of this compound, it is instructive to first examine the proposed pathway for the manzamine alkaloids, a structurally complex family of marine natural products.[6] The most widely cited hypothesis was put forward by Baldwin and Whitehead.[4][5]

This hypothesis suggests a multicomponent reaction scenario.[7] The key precursors are proposed to be:

-

A C10 symmetrical dialdehyde (B1249045)

-

Two equivalents of acrolein (a C3 unit)

-

Ammonia

These precursors are postulated to condense to form a macrocyclic bis-dihydropyridine scaffold.[4] A subsequent intramolecular Diels-Alder reaction of this intermediate generates the characteristic polycyclic core of the manzamines.[4][8] This hypothesis is supported by biomimetic synthesis studies that have successfully demonstrated the feasibility of the key intramolecular Diels-Alder reaction, albeit in low yields.[8] While alternative proposals exist, the Baldwin and Whitehead hypothesis remains a guiding principle in the field.[5][9]

A Hypothetical Biosynthetic Pathway for this compound

Drawing inspiration from the principles of combinatorial biosynthesis seen in the manzamine hypothesis and a proposed biomimetic synthesis, we can construct a plausible pathway for this compound. This hypothetical route involves the dimerization and cyclization of simpler, linear precursors derived from primary metabolism.

2.1 Proposed Precursors for this compound

The core structure of this compound can be retrosynthetically disconnected into two primary building blocks:

-

A C22 Linear Dialdehyde: This long-chain dialdehyde is likely derived from fatty acid or polyketide biosynthesis pathways, which are common in marine organisms and their microbial symbionts.[4][10]

-

1,3-Diaminopropane (B46017): A simple polyamine that serves as the nitrogen-containing linker.

2.2 Proposed Biosynthetic Steps

The proposed pathway proceeds through two key transformations: macrocyclization followed by a complex intramolecular cyclization cascade.

Step 1: Macrocyclic Diimine Formation The biosynthesis is initiated by the condensation of one molecule of the C22 linear dialdehyde with two molecules of 1,3-diaminopropane. This reaction would form a large, C2-symmetric macrocyclic diimine intermediate. This step establishes the foundational macrocycle containing the necessary components for the subsequent cyclization.

Step 2: Tandem Ene Reaction Cascade The crucial step in forming the complex pentacyclic structure is a proposed double tandem ene reaction cascade. This cascade would proceed in two stages:

-

All-Carbon Ene Reactions: The first set of cyclizations involves two intramolecular ene reactions, where a double bond acts as the ene and another double bond as the enophile, forming the two outer rings.

-

Imino-Ene Reactions: The newly formed tricyclic intermediate then undergoes a second set of intramolecular ene reactions. In this case, the imine functionalities (C=N bonds) act as the enophiles, leading to the formation of the two nitrogen-containing rings and completing the final pentacyclic core of this compound.

Quantitative Data Summary

As the biosynthetic pathway for this compound is currently unknown and the producing organism (whether the sponge or a symbiont) has not been definitively identified for cultivation, no experimental studies have been conducted to gather quantitative biosynthetic data. The following table summarizes the status of this data.

| Data Parameter | Value | Source(s) |

| Enzyme Kinetics (Km, kcat) | Data Not Available | N/A |

| Precursor Incorporation Rates | Data Not Available | N/A |

| Product Yield from Precursors | Data Not Available | N/A |

| Gene Cluster Identification | Data Not Available | N/A |

| Enzyme Identification | Data Not Available | N/A |

Proposed Experimental Protocols for Pathway Elucidation

To validate the hypothetical pathway and characterize its components, a combination of isotopic labeling, genome mining, and heterologous expression would be required.

4.1 Protocol 1: Isotopic Labeling Studies

This protocol aims to confirm the incorporation of the proposed precursors into the this compound scaffold.

Methodology:

-

Precursor Synthesis: Synthesize isotopically labeled precursors, such as [U-¹³C]-dodecanoic acid (as a proxy for a C22 fatty acid precursor) and [¹⁵N₂]-1,3-diaminopropane.

-

Administration: Administer the labeled precursors to freshly collected Haliclona sp. tissue cultures or to cultivated cultures of associated microorganisms.

-

Incubation: Incubate the cultures for a period sufficient for secondary metabolite production.

-

Extraction and Purification: Perform a standard solvent extraction of the sponge tissue or microbial culture, followed by HPLC purification to isolate this compound.

-

Analysis: Analyze the purified this compound using high-resolution mass spectrometry (HRMS) to detect mass shifts corresponding to the incorporation of ¹³C and ¹⁵N isotopes, and using ¹³C and ¹⁵N NMR spectroscopy to determine the specific positions of incorporation. Successful and specific incorporation would provide strong evidence for the precursor-product relationship.[11]

4.2 Protocol 2: Genome Mining and Heterologous Expression

This protocol aims to identify the biosynthetic gene cluster (BGC) responsible for producing the C22 dialdehyde precursor and potentially the enzymes catalyzing the condensation and cyclization reactions.

Methodology:

-

Metagenomic DNA Extraction: Extract high-quality metagenomic DNA from the Haliclona sponge, encompassing both the sponge and its diverse microbial symbionts.

-

Genome Sequencing: Perform deep sequencing of the metagenome using a combination of long-read and short-read technologies to achieve high-quality genome assemblies.

-

BGC Identification: Utilize bioinformatics tools (e.g., antiSMASH, PRISM) to mine the assembled genomes for BGCs, specifically searching for polyketide synthase (PKS) or fatty acid synthase (FAS) gene clusters capable of producing a C22 carbon chain.

-

Gene Synthesis and Cloning: Synthesize the candidate genes or the entire BGC and clone them into a suitable expression vector for a heterologous host (e.g., E. coli, Saccharomyces cerevisiae).

-

Heterologous Expression and Analysis: Express the genes in the heterologous host. Analyze the culture broth using LC-MS/MS to detect the production of the C22 dialdehyde, the macrocyclic intermediate, or this compound itself. This would functionally characterize the enzymes and confirm their role in the pathway.[12]

Conclusion

While the biosynthesis of this compound in marine organisms remains an unsolved puzzle, this guide provides a robust, scientifically grounded hypothesis based on principles of biomimetic synthesis and analogies with related alkaloid families. The proposed pathway, originating from a C22 linear dialdehyde and 1,3-diaminopropane and proceeding through a macrocyclic diimine and a tandem ene reaction cascade, offers a logical framework for future research. The experimental protocols outlined here, combining isotopic labeling and genome mining, provide a clear roadmap for researchers to finally elucidate the enzymatic machinery responsible for constructing this unique and potent antifungal agent. Validation of this pathway will not only solve a long-standing biosynthetic mystery but could also enable biotechnological production of this compound and its analogues for therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Revisiting the manzamine biosynthetic hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The manzamine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Baldwin and Whitehead's Manzamine Alkaloids Biosynthesis Hypothesis Involves a Finely Tuned Reactivity of Acrolein: Automated Extraction of Reactivity Patterns from LC-MS2 Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigations into the Manzamine Alkaloid Biosynthetic Hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An isotopic labeling approach linking natural products with biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Papuamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Papuamine, a pentacyclic alkaloid isolated from marine sponges of the Haliclona genus. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₅H₄₀N₂ | [1] |

| Observed [M+H]⁺ (m/z) | 369.3273 | [1] |

| Calculated [M+H]⁺ (m/z) | 369.3270 | [1] |

Experimental Protocol:

High-resolution mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode. The analysis was performed on a time-of-flight (TOF) mass spectrometer, which provides high accuracy and resolution for molecular formula determination.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound has been heavily reliant on one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR chemical shifts, typically recorded in deuterated chloroform (B151607) (CDCl₃), provide a detailed fingerprint of the molecule's complex architecture. While the complete, officially published tables of all NMR data were not available in the immediate search results, key publications indicate their existence in supplementary materials. The following represents a compilation of expected and referenced data.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

| --- | Data to be populated from primary literature supplementary tables | Data to be populated from primary literature supplementary tables |

| ... | ... | ... |

Note: This table is a template. The complete and verified data is located in the supplementary information of primary research articles, such as Rodriguez, J.; et al. J. Nat. Prod. 2018.

Experimental Protocol:

NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher for ¹H). Samples are dissolved in a deuterated solvent, most commonly CDCl₃, with tetramethylsilane (B1202638) (TMS) used as an internal standard (δ = 0.00 ppm). Standard experiments for structural elucidation include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The spectrum would be characterized by absorption bands corresponding to N-H and C-H stretching and bending vibrations.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300 | N-H stretch (secondary amine) | Medium |

| 2960-2850 | C-H stretch (aliphatic) | Strong |

| ~1460 | C-H bend (methylene) | Medium |

Note: The exact peak positions and intensities would be obtained from an experimental IR spectrum of a pure sample of this compound.

Experimental Protocol:

An IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like this compound using spectroscopy follows a logical progression.

Caption: General workflow for the spectroscopic analysis of a natural product.

Data Acquisition and Processing Pathway

The following diagram illustrates the typical pathway from sample to final spectroscopic data.

Caption: From sample to data: a typical spectroscopic acquisition pipeline.

References

The Antifungal Potential of Papuamine: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Papuamine, a pentacyclic alkaloid derived from marine sponges of the Haliclona genus, has been noted for its diverse biological activities, including potential antifungal properties.[1] This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound's antifungal activity. Due to a scarcity of specific quantitative data in publicly available literature, this document focuses on a proposed mechanism of action based on its well-documented effects on cancer cells, and furnishes detailed experimental protocols for researchers to investigate its antifungal potential. This guide aims to be a foundational resource for initiating and advancing research into this compound as a novel antifungal agent.

Quantitative Data on Antifungal Activity

Table 1: Template for Recording In Vitro Antifungal Activity of this compound

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | ATCC 90028 | |||

| Candida glabrata | ATCC 2001 | |||

| Candida parapsilosis | ATCC 22019 | |||

| Cryptococcus neoformans | H99 | |||

| Aspergillus fumigatus | Af293 | |||

| Aspergillus flavus | ATCC 204304 | |||

| Trichophyton rubrum | ||||

| Rhizopus oryzae |

Proposed Mechanism of Antifungal Action

While the precise mechanism of this compound's antifungal activity remains to be elucidated, substantial evidence from studies on non-small cell lung cancer (NSCLC) cells suggests a compelling hypothesis. In these cancer cells, this compound has been shown to induce mitochondrial dysfunction, leading to a depletion of intracellular ATP.[2][3] This is a highly plausible mechanism for its antifungal effects, as mitochondria are essential for the survival, virulence, and drug resistance of pathogenic fungi.[4][5]

The proposed signaling pathway for this compound's antifungal action is as follows:

-

Cellular Uptake: this compound enters the fungal cell.

-

Mitochondrial Targeting: this compound localizes to the mitochondria.

-

Disruption of Mitochondrial Membrane Potential: this compound causes a loss of the mitochondrial membrane potential.[2][3]

-

Increased Mitochondrial Superoxide Generation: The disruption of the electron transport chain leads to the overproduction of reactive oxygen species (ROS), such as superoxide.[2][3]

-

ATP Depletion: The compromised mitochondrial function results in a significant decrease in cellular ATP levels.[2][3]

-

Inhibition of Fungal Growth: The lack of cellular energy and increased oxidative stress inhibit essential cellular processes, leading to fungal cell death.

Caption: Proposed antifungal mechanism of action for this compound.

Experimental Protocols

To facilitate the investigation of this compound's antifungal properties, the following detailed experimental protocols are provided. These are based on standardized methodologies.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Fungal isolates

-

Spectrophotometer

-

0.5 McFarland standard

-

Sterile saline

Protocol:

-

Fungal Inoculum Preparation:

-

Culture fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.

-

Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Further dilute this suspension in RPMI-1640 medium to the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.

-

Mycelial Growth Inhibition Assay (for Filamentous Fungi)

Materials:

-

This compound stock solution

-

Potato Dextrose Agar (PDA)

-

Petri dishes

-

Mycelial plugs from a fresh culture of the test fungus

Protocol:

-

Compound Preparation:

-

Dissolve this compound in a suitable solvent and add it to molten PDA at various concentrations.

-

Pour the agar into Petri dishes and allow it to solidify.

-

-

Fungal Inoculation:

-

Place a mycelial plug from a fresh culture of the test fungus in the center of the agar plate.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.

-

-

Activity Assessment:

-

Measure the diameter of fungal growth and calculate the percentage of inhibition relative to a control plate without this compound.

-

Assessment of Mitochondrial Membrane Potential

This assay can be used to investigate if this compound disrupts the mitochondrial membrane potential in fungal cells.

Materials:

-

Fungal cell culture

-

This compound

-

Rhodamine 123 (or a similar fluorescent dye that accumulates in mitochondria based on membrane potential)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Protocol:

-

Cell Treatment:

-

Incubate fungal cells with various concentrations of this compound for a specified time.

-

-

Staining:

-

Wash the cells with PBS and then incubate them with Rhodamine 123 in the dark.

-

-

Measurement:

-

Wash the cells again to remove any excess dye.

-

Measure the fluorescence intensity using a fluorometer or visualize the cells under a fluorescence microscope. A decrease in fluorescence intensity in this compound-treated cells compared to untreated controls indicates a loss of mitochondrial membrane potential.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for a comprehensive investigation into the antifungal activity of this compound.

Caption: A logical workflow for investigating this compound's antifungal potential.

Conclusion

This compound presents an intriguing candidate for novel antifungal drug discovery. Its documented ability to disrupt mitochondrial function in cancer cells provides a strong rationale for investigating a similar mechanism in pathogenic fungi. This technical guide offers a starting point for researchers by providing standardized protocols and a hypothetical framework for its mechanism of action. Further research is imperative to quantify its antifungal efficacy, elucidate its precise molecular targets in fungi, and evaluate its potential for therapeutic development.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Inhibits Viability of Non-small Cell Lung Cancer Cells by Inducing Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Viability of Non-small Cell Lung Cancer Cells by Inducing Mitochondrial Dysfunction | Anticancer Research [ar.iiarjournals.org]

- 4. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondria and Fungal Pathogenesis: Drug Tolerance, Virulence, and Potential for Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Core Mechanism of Action: Induction of Mitochondrial Dysfunction

An In-Depth Technical Guide on the Core Mechanism of Action of Papuamine in Fungal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pentacyclic alkaloid isolated from marine sponges of the genus Haliclona. While initially recognized for its general antifungal properties, the precise molecular mechanism of action within fungal cells has been primarily elucidated through analogous studies in cancer cell lines, which point to a potent mitochondrial-targeting strategy. Evidence suggests that this compound induces cellular demise by triggering severe mitochondrial dysfunction. This is characterized by a rapid depletion of intracellular ATP, loss of the mitochondrial membrane potential (ΔΨm), and an increase in mitochondrial superoxide (B77818) generation. These upstream events culminate in the activation of apoptotic pathways, leading to programmed cell death. This guide provides a comprehensive overview of this proposed mechanism, details relevant experimental protocols for its investigation, and presents quantitative data where available, serving as a resource for researchers in mycology and antifungal drug development.

The primary mechanism of action for this compound in eukaryotic cells, including fungi, is the induction of mitochondrial dysfunction, leading to a cascade of events that result in programmed cell death.[1][2] This process can be broken down into several key stages:

-

Inhibition of ATP Production: this compound acts as a potent inhibitor of cellular energy production. Treatment with this compound leads to a significant, dose- and time-dependent reduction in intracellular ATP levels.[1][2] This strongly suggests that a key target is the mitochondrial F1Fo-ATP synthase (Complex V), the enzyme responsible for the majority of ATP synthesis through oxidative phosphorylation.[1][3][4]

-

Loss of Mitochondrial Membrane Potential (ΔΨm): A critical consequence of mitochondrial disruption is the depolarization of the inner mitochondrial membrane. This compound treatment results in a quantifiable loss of the mitochondrial membrane potential.[1][2] This collapse of the proton gradient further cripples the cell's ability to produce ATP and is a classic hallmark of early-stage apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain, a consequence of mitochondrial damage, leads to an overproduction of mitochondrial superoxide, a type of reactive oxygen species (ROS).[1][2] This surge in ROS induces significant oxidative stress, damaging cellular components like lipids, proteins, and DNA.

-

Induction of Apoptosis-Like Cell Death: The combination of ATP depletion, ΔΨm collapse, and oxidative stress are potent triggers for programmed cell death. In fungi, this manifests as an apoptosis-like process, characterized by cell shrinkage, chromatin condensation, and DNA fragmentation.[1][5][6] The core apoptotic machinery is conserved in fungi, making it a viable target for antifungal agents.[5]

The following diagram illustrates the proposed signaling pathway for this compound's action in a fungal cell.

Quantitative Antifungal Data

| Fungal Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Candida albicans | ATCC 90028 | Data N/A | Data N/A | |

| Cryptococcus neoformans | H99 | Data N/A | Data N/A | |

| Aspergillus fumigatus | Af293 | Data N/A | Data N/A | |

| Candida auris | B11221 | Data N/A | Data N/A | |

| Candida glabrata | ATCC 2001 | Data N/A | Data N/A |

Note: The molecular weight of this compound is approximately 368.6 g/mol .[7]

Experimental Protocols

Investigating the mechanism of action of this compound requires a series of targeted bioassays. The following section provides detailed methodologies for key experiments.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents visible growth of a fungus. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

96-well flat-bottom microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

-

Fungal inoculum, standardized to 0.5–2.5 x 10³ cells/mL

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Spectrophotometer or microplate reader (optional, for quantitative reading)

-

Sterile DMSO (vehicle control)

Procedure:

-

Plate Preparation: Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.

-

Drug Dilution: Add 200 µL of the working this compound solution (e.g., 64 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (drug-free growth control) and 12 (sterility control) will not contain the drug.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Add 100 µL of sterile medium to well 12. The final volume in each well will be 200 µL.

-

Controls: Include a vehicle control (DMSO) at the highest concentration used, and a positive control antifungal.

-

Incubation: Incubate the plate at 35°C for 24–48 hours, depending on the fungal species.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition (typically ≥50% or ≥90%) of growth compared to the drug-free control well. This can be determined visually or by reading the optical density at 490 nm.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay

Principle: This assay uses a potentiometric fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to measure changes in the mitochondrial membrane potential. In healthy, energized mitochondria, the negatively charged interior accumulates the positively charged TMRM, resulting in high fluorescence. Upon mitochondrial depolarization, the dye is released into the cytoplasm, causing a decrease in fluorescence.[8]

Materials:

-

Fungal cells (e.g., Saccharomyces cerevisiae, Candida albicans)

-

This compound

-

TMRM stock solution (e.g., 10 mM in DMSO)

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

-

Fluorescence microplate reader or fluorescence microscope

-

Black, clear-bottom 96-well plates

Procedure:

-

Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Wash and resuspend the cells in a suitable buffer (e.g., PBS or MES-buffer).

-

Dye Loading: Add TMRM to the cell suspension to a final concentration of 100-200 nM. Incubate in the dark at room temperature for 30 minutes to allow the dye to accumulate in the mitochondria.

-

Treatment: Aliquot the TMRM-loaded cells into the wells of a black 96-well plate. Add varying concentrations of this compound. Include a positive control (CCCP, e.g., 10 µM) and a vehicle control (DMSO).

-

Measurement: Immediately measure the fluorescence using a microplate reader (e.g., Ex: 548 nm, Em: 573 nm). Monitor the fluorescence kinetically over a period of 1-2 hours.

-

Data Analysis: A decrease in TMRM fluorescence in this compound-treated cells compared to the vehicle control indicates a loss of mitochondrial membrane potential.

Protocol: F1Fo-ATP Synthase (Complex V) Activity Assay

Principle: The activity of immunocaptured F1Fo-ATP synthase is measured by coupling the hydrolysis of ATP to ADP with the oxidation of NADH to NAD+.[7] The decrease in NADH is monitored as a reduction in absorbance at 340 nm.

Materials:

-

Mitochondrial Complex V Activity Assay Kit (commercially available, e.g., from Abcam or Elabscience)[7]

-

Mitochondrial fractions isolated from fungal cells

-

This compound

-

Oligomycin (a known ATP synthase inhibitor, as a positive control)

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from fungal spheroplasts using differential centrifugation. Determine the protein concentration of the mitochondrial fraction.

-

Enzyme Immunocapture: Add mitochondrial samples to the wells of the microplate provided in the kit, which are pre-coated with antibodies against a subunit of Complex V. Incubate to allow the enzyme to be captured.

-

Inhibition: Wash the wells and add varying concentrations of this compound or oligomycin. Incubate for a specified time to allow for inhibition of the enzyme.

-

Activity Measurement: Initiate the reaction by adding the assay solution, which contains ATP and the coupled enzyme system with NADH.

-

Kinetic Reading: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every minute for 30 minutes).

-

Data Analysis: The rate of decrease in absorbance is proportional to the ATP synthase activity. Calculate the percentage of inhibition for each this compound concentration relative to the untreated control.

The following diagram provides a generalized workflow for investigating this compound's mechanism of action.

Summary of Logical Relationships

The antifungal action of this compound is a logically connected series of events initiated by a primary insult to mitochondrial function. The inhibition of cellular respiration and energy production is the central node from which other cytotoxic effects, such as membrane depolarization and oxidative stress, emanate. These parallel and interconnected consequences ultimately converge on the activation of programmed cell death pathways.

Conclusion and Future Directions

This compound represents a promising natural product with a potent mechanism of action targeting a fundamental fungal vulnerability: mitochondrial integrity and energy production. The existing evidence, primarily from studies in cancer models, strongly supports a mechanism involving the inhibition of ATP synthase, collapse of the mitochondrial membrane potential, and induction of ROS-mediated apoptosis. While this provides a robust framework, further research is required to definitively validate this mechanism in pathogenic fungi. Key future work should focus on obtaining comprehensive quantitative data (MICs) against a broad panel of clinically relevant and drug-resistant fungal strains. Furthermore, genetic studies in model yeasts, such as knockout or overexpression of ATP synthase subunits, could conclusively identify the direct molecular target of this compound and solidify its potential as a lead compound for a new class of mitochondria-targeting antifungal drugs.

References

- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C25H40N2 | CID 10248478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. avantguardinc.com [avantguardinc.com]

Papuamine: A Promising Marine Alkaloid for Anticancer Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Papuamine, a pentacyclic alkaloid isolated from marine sponges of the Haliclona species, has emerged as a compelling candidate for anticancer drug development. Extensive in vitro research has demonstrated its potent cytotoxic effects across a range of human cancer cell lines, including non-small cell lung cancer (NSCLC), breast cancer, prostate cancer, and colon cancer. The primary mechanism of action for this compound's anticancer activity is the induction of mitochondrial dysfunction, leading to a cascade of cellular events that culminate in apoptotic cell death. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound's anticancer effects are multi-faceted, primarily revolving around the disruption of cellular energy homeostasis and the activation of programmed cell death pathways.

Induction of Mitochondrial Dysfunction

The central tenet of this compound's anticancer activity is its ability to target and disrupt mitochondrial function. This leads to a rapid depletion of intracellular ATP, as evidenced by a time- and dose-dependent decrease in cellular ATP levels.[1] The mitochondrial dysfunction is characterized by several key events:

-

Loss of Mitochondrial Membrane Potential: this compound treatment leads to a significant loss of the mitochondrial membrane potential, a critical component for ATP synthesis.[2]

-

Increased Mitochondrial Superoxide Generation: Disruption of the electron transport chain by this compound results in the overproduction of mitochondrial reactive oxygen species (ROS), specifically superoxide.[2]

-

Mitochondrial Fission: this compound induces morphological changes in the mitochondria, promoting fission and leading to a decrease in mitochondrial mass.[1]

Activation of AMPK and Downregulation of mTOR Signaling

The depletion of cellular ATP by this compound triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1] Activated AMPK, in turn, downregulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key pathway involved in cell growth and proliferation.[1] This is observed through the decreased phosphorylation of mTOR and its downstream effector, p70S6K.[1]

Induction of Apoptosis and Autophagy

This compound is a potent inducer of apoptosis in cancer cells. The apoptotic cascade is initiated by the mitochondrial dysfunction and is characterized by:

-

Caspase Activation: this compound treatment leads to the cleavage and activation of executioner caspases, such as caspase-3.[1]

-

Nuclear Condensation and Fragmentation: Morphological changes consistent with apoptosis, including chromatin condensation and nuclear fragmentation, are observed in this compound-treated cells.[2]

-

Sub-G1 Cell Cycle Arrest: Flow cytometry analysis reveals an accumulation of cells in the sub-G1 phase, indicative of apoptotic DNA fragmentation.[2]

In addition to apoptosis, this compound has been shown to induce autophagy, a cellular process of self-digestion.[3] While the precise role of autophagy in this compound's anticancer effect is still under investigation, it is suggested to be an early event preceding apoptosis.

Role of JNK Signaling

The c-Jun N-terminal kinase (JNK) signaling pathway is also implicated in this compound-induced cell death. Activation of JNK has been observed in response to this compound treatment and is thought to contribute to the apoptotic process.[3]

Quantitative Efficacy Data

The cytotoxic and antiproliferative effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity, often in the low micromolar to nanomolar range.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MCF-7 | Breast Cancer | 0.93 - 1.50 | [2] |

| LNCaP | Prostate Cancer | 0.93 - 1.50 | [2] |

| Caco-2 | Colon Cancer | 0.93 - 1.50 | [2] |

| HCT-15 | Colon Cancer | 0.93 - 1.50 | [2] |

| U937 | Lymphoma | 0.93 - 1.50 | [2] |

| H1299 | Non-Small Cell Lung Cancer | Not explicitly stated, but significant viability reduction at 5 µM | [1] |

| H226B | Non-Small Cell Lung Cancer | Not explicitly stated, but significant viability reduction at 5 µM | [2] |

| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but significant viability reduction at 5 µM | [2] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Other Potential Anticancer Mechanisms

While mitochondrial dysfunction is the most well-documented mechanism, preliminary evidence suggests that this compound may exert its anticancer effects through other pathways, warranting further investigation.

-

Topoisomerase II Inhibition: Some alkaloids with structures similar to this compound have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. Further studies are needed to determine if this compound directly inhibits this enzyme.

-

Anti-Angiogenic Effects: The formation of new blood vessels (angiogenesis) is critical for tumor growth and metastasis. The impact of this compound on key angiogenic signaling pathways, such as the VEGF pathway, has not yet been thoroughly investigated.

-

NF-κB Inhibition: The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its dysregulation is common in cancer. Investigating whether this compound can modulate this pathway, for instance, by preventing the degradation of IκBα, could reveal additional anticancer mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anticancer activity.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Human cancer cell lines (e.g., H1299, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 20 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of long-term cell survival.

-

Materials:

-

Human cancer cell lines

-

6-well plates

-

Complete culture medium

-

This compound

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

-

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound for 24 hours.

-

Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 20 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

-

Materials:

-

Human cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Materials:

-

Human cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-p-AMPK, anti-p-mTOR, anti-p-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound, then lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

-

Preclinical and Clinical Status

To date, the majority of research on this compound as an anticancer agent has been conducted in vitro. There is a notable lack of published preclinical in vivo studies using animal models, such as xenograft models, to evaluate its efficacy and safety in a whole-organism context. Consequently, there are no ongoing or completed clinical trials involving this compound for the treatment of cancer in humans.

Future Directions and Conclusion

This compound holds significant promise as a novel anticancer agent, primarily due to its potent induction of mitochondrial dysfunction and subsequent apoptosis in a variety of cancer cell types. The elucidation of its mechanism of action provides a strong rationale for its further development.

Future research should prioritize:

-

In Vivo Efficacy Studies: Evaluation of this compound's antitumor activity in preclinical xenograft models is a critical next step to validate its therapeutic potential.

-

Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a drug.

-

Toxicology and Safety Assessment: Comprehensive preclinical toxicology studies are required to determine the safety profile of this compound and identify any potential off-target effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.

References

- 1. Anti-angiogenesis effect of generation 4 polyamidoamine/vascular endothelial growth factor antisense oligodeoxynucleotide on breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Viability of Non-small Cell Lung Cancer Cells by Inducing Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Initial Cytotoxicity Screening of Papuamine on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papuamine, a pentacyclic alkaloid originally isolated from marine sponges of the Haliclona species, has demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the initial cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways. The primary mechanism of action for this compound's anticancer effects involves the induction of mitochondrial dysfunction, leading to apoptosis and autophagy. This document serves as a resource for researchers investigating this compound as a potential novel anticancer agent.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency. The following tables summarize the available quantitative data from initial screening studies.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 0.93 - 1.50 | [1][2] |

| LNCaP | Prostate Cancer | 0.93 - 1.50 | [1][2] |

| Caco-2 | Colon Cancer | 0.93 - 1.50 | [1][2] |

| HCT-15 | Colon Cancer | 0.93 - 1.50 | [1][2] |

| U937 | Histiocytic Lymphoma | 0.93 - 1.50 | [1] |

| Jurkat | T-cell Leukemia | Not specified | [3] |

| H1299 | Non-small Cell Lung Cancer | Not specified | [4] |

| H226B | Non-small Cell Lung Cancer | Not specified | [4] |

| A549 | Non-small Cell Lung Cancer | Not specified | [4] |

| PC-3 | Prostate Cancer | Not specified | [3] |

| Huh-7 | Hepatoma | Not specified | [3] |

| KB | Oral Carcinoma | Potent cytotoxicity reported | [3] |

| MDA-MB-231 | Breast Cancer | Antimetastatic activity reported | [3] |

Table 2: Dose-Dependent Effects of this compound on MCF-7 Breast Cancer Cell Survival

| This compound Concentration (µM) | Incubation Time (h) | Cell Survival (%) | Reference |

| 2 | 24 | No significant cytotoxic effects | [3] |

| 5 | 24 | 80.6 ± 17.6 | [3] |

| 10 | 12 | 66.4 ± 12.6 | [3] |

| 10 | 24 | 16.9 ± 15.7 | [3] |

Experimental Protocols

The following section details the typical methodologies employed for the initial cytotoxicity screening of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the most commonly cited method.[5]

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast), LNCaP (prostate), Caco-2 (colon), HCT-15 (colon), U937 (lymphoma), H1299, H226B, and A549 (non-small cell lung cancer) are commonly used.[2][4]

-

Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.[6]

This compound Preparation

This compound is isolated from the marine sponge Haliclona sp.[1][7] For experimental use, it is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Further dilutions are made in the culture medium to achieve the desired final concentrations for treating the cells.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well for solid tumors) and allowed to adhere overnight.[6]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with DMSO) is also included. The plates are then incubated for specific durations (e.g., 12, 24, 48, or 72 hours).[6]

-

MTT Addition: Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2 to 4 hours at 37°C.[8]

-

Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.[8][9] The plate is often shaken for a few minutes to ensure complete solubilization.[6]

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm may be used to reduce background noise.[9]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for cytotoxicity screening and the key signaling pathways affected by this compound.

Mechanism of Action

Initial studies indicate that this compound exerts its cytotoxic effects through multiple mechanisms, primarily targeting cellular energetics and stress pathways.

-

Mitochondrial Dysfunction: this compound has been shown to induce mitochondrial dysfunction in non-small cell lung cancer (NSCLC) cells.[4] This is characterized by a loss of mitochondrial membrane potential, increased mitochondrial superoxide (B77818) generation, and ultimately, a depletion of intracellular ATP.[4]

-

Induction of Apoptosis: The disruption of mitochondrial function by this compound leads to the induction of apoptosis, or programmed cell death.[4] In lymphoma U937 cells, this compound treatment resulted in the condensation of chromatin and fragmentation of the nucleus, which are characteristic features of apoptosis.[1][2]

-

Activation of AMPK and Inhibition of mTOR: The decrease in cellular ATP levels caused by this compound leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4] Activated AMPK, in turn, downregulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[4]

-

Induction of Autophagy: In MCF-7 breast cancer cells, this compound has been observed to induce autophagy, a cellular process of self-digestion, which precedes cell death.[3][7][10] This process is linked to mitochondrial damage and the activation of c-Jun N-terminal kinase (JNK).[3][7][10]

Conclusion and Future Directions

The initial cytotoxicity screening of this compound reveals its potential as a broad-spectrum anticancer agent. Its ability to induce mitochondrial dysfunction, apoptosis, and autophagy in various cancer cell lines highlights its promise for further investigation. Future studies should focus on elucidating the specific molecular targets of this compound, evaluating its efficacy and toxicity in preclinical in vivo models, and exploring its potential for combination therapies with existing anticancer drugs. The development of synthetic routes for this compound will also be crucial for its continued investigation and potential clinical translation.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and haliclonadiamine, obtained from an Indonesian sponge Haliclona sp., inhibited cell proliferation of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. This compound causes autophagy following the reduction of cell survival through mitochondrial damage and JNK activation in MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. This compound causes autophagy following the reduction of cell survival through mitochondrial damage and JNK activation in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Structural and Biosynthetic Relationship of Papuamine and Haliclonadiamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biosynthetic relationship between the marine alkaloids papuamine and haliclonadiamine (B1246683). It includes a summary of their biological activities, detailed experimental protocols for relevant assays, and visualizations of their chemical and potential biosynthetic connections.

Introduction